molecular formula C5H5NO3 B023646 5-Methylisoxazole-4-carboxylic acid CAS No. 42831-50-5

5-Methylisoxazole-4-carboxylic acid

Cat. No. B023646
CAS RN: 42831-50-5
M. Wt: 127.1 g/mol
InChI Key: VQBXUKGMJCPBMF-UHFFFAOYSA-N
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Patent
US06723855B2

Procedure details

A process for synthesizing leflunomide from 5-methylisoxazole-4-carboxylic acid and 4-trifluoromethylaniline is provided in which the carboxylic acid group of 5-methylisoxazole-4-carboxylic acid is chlorinated, forming 5-methylisoxazole-4-carboxylic acid chloride. The acid chloride is then reacted without intermediate distillation with 4-trifluoromethylaniline in the presence of an alkali metal or alkaline-earth metal bicarbonate acid scavenger.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CC1ON=CC=1C([NH:9][C:10]1[CH:11]=[CH:12][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:14][CH:15]=1)=O.[CH3:20][C:21]1[O:25][N:24]=[CH:23][C:22]=1[C:26]([OH:28])=[O:27]>>[F:17][C:16]([F:18])([F:19])[C:13]1[CH:14]=[CH:15][C:10]([NH2:9])=[CH:11][CH:12]=1.[CH3:20][C:21]1[O:25][N:24]=[CH:23][C:22]=1[C:26]([OH:28])=[O:27]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=NO1)C(=O)NC=2C=CC(=CC2)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=NO1)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(N)C=C1)(F)F
Name
Type
product
Smiles
CC1=C(C=NO1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.